4-Ethoxyphenyl 2-bromobutanoate is a compound of significant interest in organic chemistry due to its potential applications in pharmaceuticals and materials science. This compound features a 2-bromobutanoate moiety attached to a 4-ethoxyphenyl group, which contributes to its chemical reactivity and biological activity.
The compound can be synthesized through various organic reactions, including esterification and bromination processes. It is derived from the reaction of 4-ethoxyphenol derivatives with bromoalkyl compounds, reflecting a broader category of aryl halides and esters.
4-Ethoxyphenyl 2-bromobutanoate is classified as an organic compound, specifically an ester. It falls under the category of brominated organic compounds, which are often used in synthetic organic chemistry.
The synthesis of 4-ethoxyphenyl 2-bromobutanoate can be achieved through several steps:
A common synthetic route involves:
The molecular structure of 4-ethoxyphenyl 2-bromobutanoate consists of:
4-Ethoxyphenyl 2-bromobutanoate can participate in various chemical reactions, including:
In a typical nucleophilic substitution reaction:
The mechanism by which 4-ethoxyphenyl 2-bromobutanoate exerts its effects involves:
Studies on similar compounds have shown that modifications in the substituents on the aromatic ring significantly affect their biological activity and reactivity profiles.
4-Ethoxyphenyl 2-bromobutanoate has several scientific uses:
The versatility of this compound underscores its importance in both academic research and industrial applications.
4-Ethoxyphenyl 2-bromobutanoate represents a strategically designed ester compound combining an ethoxyphenyl aromatic system with an alpha-brominated alkanoate chain. Its systematic IUPAC name directly reflects this structure: the "4-ethoxyphenyl" moiety indicates the para-ethoxy-substituted phenyl ring, while "2-bromobutanoate" specifies the bromine atom at the alpha-carbon of the butanoate ester group. This naming convention precisely maps the atomic connectivity and distinguishes it from isomeric structures like (4-bromo-2-ethoxyphenyl) butanoate (CID 174985176), which features bromine on the phenyl ring rather than the aliphatic chain [1]. The molecular formula is C₁₂H₁₅BrO₃, with a calculated molecular weight of 287.15 g/mol.
Structurally analogous brominated esters demonstrate how subtle variations impact physicochemical properties and potential bioactivity. These analogues share key features: an ester linkage, bromine substitution at strategic positions (alpha to carbonyl or on aromatic rings), and hydrophobic alkyl/aryl domains. The following table compares key structural and chemical features of 4-ethoxyphenyl 2-bromobutanoate with related bioactive esters:
Table 1: Structural Analogues of Brominated Bioactive Esters
Compound Name | CAS Number | Molecular Formula | Key Structural Features | SMILES Notation | |
---|---|---|---|---|---|
4-Ethoxyphenyl 2-bromobutanoate | 1172946-87-0 | C₁₂H₁₅BrO₃ | para-Ethoxyphenyl + α-bromobutyrate | CCC(Br)C(=O)OC1=CC=C(OCC)C=C1 | |
Ethyl 2-bromobutanoate | 533-68-6 | C₆H₁₁BrO₂ | Ethyl ester + α-bromobutyrate | CCC(Br)C(=O)OCC | [9] |
Ethyl 4-bromobutyrate | 2969-81-5 | C₆H₁₁BrO₂ | Ethyl ester + ω-bromobutyrate (terminal Br) | BrCCC(=O)OCC | [6] |
(4-Bromo-2-ethoxyphenyl) butanoate | Not specified | C₁₂H₁₅BrO₃ | Brominated ortho-ethoxyphenyl + butanoate | CCCCC(=O)OC1=C(C=CC(=C1)Br)OCC | [1] |
The alpha-bromine in 4-ethoxyphenyl 2-bromobutanoate is particularly significant, as this position dramatically increases the electrophilicity of the carbonyl carbon. This enhanced reactivity makes it susceptible to nucleophilic attack, a property exploited in prodrug designs and targeted covalent inhibitors. The terminal ethyl group in the alkoxy chain provides moderate lipophilicity, while the aromatic ring offers planar rigidity and potential for π-stacking interactions in biological environments. These combined features position it uniquely within medicinal chemistry frameworks, particularly for developing targeted covalent inhibitors where the bromine serves as a leaving group facilitating nucleophilic displacement by enzyme residues [2] [5].
The development of brominated aryl esters reflects broader trends in medicinal chemistry, evolving from simple alkylating agents to sophisticated targeted therapeutics. Early brominated esters like ethyl 2-bromobutanoate (CAS 533-68-6) and ethyl 4-bromobutyrate (CAS 2969-81-5) served primarily as chemical reagents or synthetic intermediates. Ethyl 4-bromobutyrate, commercially available as a versatile building block, found utility in synthesizing more complex structures like heterocyclic compounds with potential antitumor activity [5] [6]. These simple alkyl bromoesters functioned as alkylating agents through SN₂ reactions, but lacked target specificity, leading to nonspecific cytotoxicity.
The strategic incorporation of aromatic systems marked a significant advancement. Aryl esters such as (4-bromo-2-ethoxyphenyl) butanoate introduced enhanced pharmacokinetic properties and target affinity. The aromatic ring improved metabolic stability compared to purely aliphatic esters while providing a scaffold for additional substitutions that could fine-tune electronic properties and binding interactions. The ethoxy group specifically contributed to enhanced lipophilicity and membrane permeability, crucial for oral bioavailability [1].
4-Ethoxyphenyl 2-bromobutanoate (CAS 1172946-87-0) represents a contemporary iteration in this evolution. Its design integrates three pharmacologically relevant elements:
This progression reflects medicinal chemistry's shift towards structure-based design, leveraging crystallography and computational modeling to optimize covalent inhibitors. The historical timeline below highlights key milestones:
Table 2: Evolution of Brominated Aryl Esters in Medicinal Chemistry
Time Period | Representative Compounds | Design Philosophy | Therapeutic Applications | |
---|---|---|---|---|
1960s-1980s | Ethyl 4-bromobutyrate, Ethyl 2-bromobutanoate | Simple alkylating agents; high reactivity | Chemical synthesis intermediates | |
1990s-2000s | (4-Bromo-2-ethoxyphenyl) butanoate | Aromatic esters with improved stability | Early prodrug concepts; antimicrobials | [1] |
2010s-Present | 4-Ethoxyphenyl 2-bromobutanoate | Targeted covalent inhibitors; balanced electrophilicity | Kinase inhibitors; enzyme-activated prodrugs | [2] |
The strategic placement of ethoxy and bromine substituents in 4-ethoxyphenyl 2-bromobutanoate exemplifies rational pharmacophore development. These groups are not merely structural appendages but serve critical electronic, steric, and metabolic functions within modern pharmacophore models. Pharmacophores are formally defined as "the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target" [8]. In this context, each substituent contributes distinct features to the pharmacophore:
Ethoxy Group (-OCH₂CH₃):
Bromine Atom (-Br):
These features integrate into a comprehensive pharmacophore model for 4-ethoxyphenyl 2-bromobutanoate-derived inhibitors:
Table 3: Pharmacophore Features of 4-Ethoxyphenyl 2-bromobutanoate
Feature Type | Geometric Representation | Role in Target Interaction | Structural Component |
---|---|---|---|
Hydrophobic (H) | Sphere (8-10 Å radius) | Fills lipophilic pockets; van der Waals contacts | Ethyl group; phenyl ring |
Halogen Bond Donor (XBD) | Sphere along C-Br axis | σ-hole interaction with HBA residues | Bromine atom |
Hydrogen Bond Acceptor (HBA) | Vector from O atom | Binds serine, threonine, backbone NH groups | Ester carbonyl oxygen |
Hydrogen Bond Acceptor (HBA) | Vector from ether O | Interactions with solvent/exposed residues | Ethoxy oxygen |
Aromatic Ring (AR) | Plane/π-system | π-π stacking; cation-π interactions | Phenylene ring |
Exclusion Volume (XVOL) | Negative space | Prevents steric clashes with protein atoms | Ortho positions to ester link |
Pharmacophore-based virtual screening (VS) campaigns utilizing such models can achieve hit rates of 5-40%, vastly superior to random high-throughput screening (typically <1%) [4]. The ethoxy and bromine groups synergistically enable this efficiency: bromine provides specific covalent reactivity, while ethoxy ensures favorable pharmacokinetics and non-covalent recognition. This dual functionality exemplifies contemporary covalent drug design paradigms, where reversible binding elements (ethoxyaryl recognition) position an irreversible warhead (alpha-bromoester) for selective target engagement [2] [4] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1